3-Ethyl-2-(ethylsulfanyl)-5-methyl-1,3-benzoselenazol-3-ium bromide
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Overview
Description
3-Ethyl-2-(ethylsulfanyl)-5-methyl-1,3-benzoselenazol-3-ium bromide is an organic compound that contains selenium, sulfur, and bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(ethylsulfanyl)-5-methyl-1,3-benzoselenazol-3-ium bromide typically involves the reaction of 2-mercaptobenzoselenazole with ethyl bromide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-(ethylsulfanyl)-5-methyl-1,3-benzoselenazol-3-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and selenoxides.
Reduction: Reduction reactions can convert the compound into its corresponding thiol and selenol derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and selenoxides.
Reduction: Thiol and selenol derivatives.
Substitution: Various substituted benzoselenazolium compounds.
Scientific Research Applications
3-Ethyl-2-(ethylsulfanyl)-5-methyl-1,3-benzoselenazol-3-ium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-(ethylsulfanyl)-5-methyl-1,3-benzoselenazol-3-ium bromide involves its interaction with molecular targets such as enzymes and cellular components. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, its antioxidant properties help neutralize reactive oxygen species, protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzoselenazole: A precursor in the synthesis of the target compound.
Benzoselenazolium derivatives: Compounds with similar structures but different substituents.
Uniqueness
3-Ethyl-2-(ethylsulfanyl)-5-methyl-1,3-benzoselenazol-3-ium bromide is unique due to its specific combination of ethyl, ethylsulfanyl, and methyl groups, which confer distinct chemical properties and biological activities. Its selenium content also contributes to its potential as an antioxidant and therapeutic agent.
Properties
CAS No. |
87873-02-7 |
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Molecular Formula |
C12H16BrNSSe |
Molecular Weight |
365.20 g/mol |
IUPAC Name |
3-ethyl-2-ethylsulfanyl-5-methyl-1,3-benzoselenazol-3-ium;bromide |
InChI |
InChI=1S/C12H16NSSe.BrH/c1-4-13-10-8-9(3)6-7-11(10)15-12(13)14-5-2;/h6-8H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
AHAXCETUOCRIBQ-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C([Se]C2=C1C=C(C=C2)C)SCC.[Br-] |
Origin of Product |
United States |
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